1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: It may be used in the production of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A structurally similar compound with different substituents.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another compound with a pyrazolone core and additional functional groups.
Uniqueness
1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
1,5-dimethyl-4-[[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-14(2)19-12-17(13-20(15(3)4)22(19)27)24-21-16(5)25(6)26(23(21)28)18-10-8-7-9-11-18/h7-15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOANWVBFAYXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(C(=O)C(=C3)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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